molecular formula C7H10O3 B179074 2-(Dimethoxymethyl)furan CAS No. 1453-62-9

2-(Dimethoxymethyl)furan

Cat. No. B179074
CAS RN: 1453-62-9
M. Wt: 142.15 g/mol
InChI Key: XQYAKXNQOMNLKX-UHFFFAOYSA-N
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Description

2-(Dimethoxymethyl)furan is a chemical compound with the molecular formula C7H10O3 . It has an average mass of 142.152 Da and a mono-isotopic mass of 142.062988 Da . It is also known by other names such as Furan, 2-(dimethoxymethyl)-, and 2-Furancarboxaldehyde dimethyl acetal .


Molecular Structure Analysis

The molecular structure of 2-(Dimethoxymethyl)furan consists of a furan ring with a dimethoxymethyl group attached . The compound has 3 freely rotating bonds .


Chemical Reactions Analysis

While specific chemical reactions involving 2-(Dimethoxymethyl)furan are not available, furan compounds are known to undergo reactions such as the [4+2]-cycloaddition, also known as the Diels-Alder reaction .


Physical And Chemical Properties Analysis

2-(Dimethoxymethyl)furan has a density of 1.1±0.1 g/cm3, a boiling point of 111.8±25.0 °C at 760 mmHg, and a vapor pressure of 26.3±0.2 mmHg at 25°C . It has an enthalpy of vaporization of 33.6±3.0 kJ/mol and a flash point of 22.7±12.1 °C . The compound has a molar refractivity of 36.2±0.3 cm3 and a molar volume of 135.0±3.0 cm3 .

Scientific Research Applications

1. Synthesis of Epoxy Resins

  • Application Summary : Furan derivatives, including 2-furfural, 5-(hydroxymethyl)furfural (5-HMF), and 2,5-furandicarboxylic acid (FDCA), are used in the synthesis of epoxy resins . These resins have a wide range of industrial applications due to their high volume production.
  • Methods of Application : The processes involved in the preparation of these monomers include reductive amination, etherification, esterification, and carbonatation .
  • Results or Outcomes : The resulting resins have been found to be more sustainable and less toxic than traditional petroleum-based resins .

2. Oxidative Esterification

  • Application Summary : One-step oxidative esterification of 2,5-furandiformaldehyde (DFF), a biomass-derived compound, is used to prepare Dimethyl Furan-2,5-dicarboxylate (FDMC) .
  • Methods of Application : Gold supported on a series of acidic oxide, alkaline oxide, and hydrotalcite was prepared using colloidal deposition to explore the effect of support on the catalytic activities .
  • Results or Outcomes : The Au/Mg3Al-HT catalyst exhibited the best catalytic activity, with 97.8% selectivity of FDMC at 99.9% conversion of DFF .

3. Textiles, Paints and Coatings

  • Application Summary : Furan derivatives have made steady, impressive, and progressive impacts over the last 9 decades in various industries including textiles, paints and coatings .
  • Methods of Application : The specific methods of application in these industries vary widely, but often involve the use of furan derivatives as key ingredients in the production process .
  • Results or Outcomes : The use of furan derivatives in these industries has contributed to the development of more sustainable and environmentally friendly products .

4. Energy Sector

  • Application Summary : Furan derivatives are used in the energy sector, particularly in the production of biofuels .
  • Methods of Application : The specific methods of application in this field vary, but often involve the conversion of biomass into furan derivatives, which can then be used as biofuels .
  • Results or Outcomes : The use of furan derivatives in the energy sector has contributed to the development of more sustainable and renewable energy sources .

5. Sugar Chemistry

  • Application Summary : Furan derivatives play a significant role in sugar chemistry . They are used in the production of various sweeteners and other sugar-related products .
  • Methods of Application : The specific methods of application in this field vary, but often involve the conversion of biomass into furan derivatives, which can then be used in the production of sweeteners .
  • Results or Outcomes : The use of furan derivatives in sugar chemistry has contributed to the development of more sustainable and environmentally friendly products .

6. Conjugated Materials

  • Application Summary : Furan derivatives are used in the creation of novel conjugated materials with tailored properties . These materials have a wide range of applications, including sensors, dyes, organic photovoltaics (OPVs), organic field effect transistors (OFETs), and organic light emitting diodes (OLEDs) .
  • Methods of Application : The specific methods of application in this field vary, but often involve the synthesis of furan-containing conjugated materials .
  • Results or Outcomes : The use of furan derivatives in the creation of conjugated materials has contributed to the development of more sustainable and renewable materials .

Future Directions

Potential future directions for research on 2-(Dimethoxymethyl)furan could include exploring its potential as a biofuel candidate or additive . Further studies are also needed to understand its mechanism of action and potential biological activities.

properties

IUPAC Name

2-(dimethoxymethyl)furan
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-8-7(9-2)6-4-3-5-10-6/h3-5,7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQYAKXNQOMNLKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=CO1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40473395
Record name 2-(dimethoxymethyl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40473395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Dimethoxymethyl)furan

CAS RN

1453-62-9
Record name 2-(Dimethoxymethyl)furan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1453-62-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(dimethoxymethyl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40473395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Furaldehyde dimethylacetal
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
110
Citations
X Hu, C Lievens, CZ Li - ChemSusChem, 2012 - Wiley Online Library
Acid treatments of xylose have been performed in a methanol/water mixture to investigate the reaction pathways of xylose during bio‐oil esterification. Xylose was mainly converted into …
SD Salve, AS Bhuktar - J. Phytopharm, 2017 - researchgate.net
The genus Hygrophila auriculata (Schumach.) Heine belongs to family Acanthaceae found in India. Commonly known Kokilaksa, as in Sanskrit. Root and seeds used as tonic, for …
Number of citations: 6 www.researchgate.net
G Qiu, X Wang, C Huang, Y Li, B Chen - Catalysts, 2017 - mdpi.com
The production of bio-diesel fuels from carbohydrates is a promising alternative to fossil fuels with regard to the growing severity of the environmental problem and energy crisis. …
Number of citations: 9 www.mdpi.com
MJ da Silva, MG Teixeira - Molecular Catalysis, 2018 - Elsevier
The conversion of biomass derived to more valuable compounds has attracted growing attention due to the economic and environmental reasons. In special, the furfural deserves …
Number of citations: 21 www.sciencedirect.com
Z Peerzada, AM Kanhed, KB Desai - RSC advances, 2022 - pubs.rsc.org
Pseudomonas aeruginosa infections are attributed to its ability to form biofilms and are difficult to eliminate with antibiotic treatment. Biofilm formation is regulated by quorum sensing (QS…
Number of citations: 7 pubs.rsc.org
X Hu, R Gunawan, D Mourant, C Lievens, X Li… - Fuel, 2012 - Elsevier
This paper reports the acid-catalysed reactions between methanol and the bio-oil from the fast pyrolysis of mallee bark. The study focused on the reactions of the fatty acids, esters, …
Number of citations: 79 www.sciencedirect.com
XF Peng, Q Wu, C Gao, CY Gai, D Yuan… - Journal of Chinese …, 2015 - cabdirect.org
In the present study, in order to investigate the chemical constituents of Physalis alkekengi L. var. franchetii (Mast.) Makino, the isolation of ingredients was performed by repeated …
Number of citations: 10 www.cabdirect.org
X Hu, C Lievens, A Larcher, CZ Li - Bioresource technology, 2011 - Elsevier
The formation of humin-type polymers and other products during exposure of glucose to methanol/water mixtures with methanol/water mass ratios from 10 to 0.22 in the presence of the …
Number of citations: 169 www.sciencedirect.com
T Wang, H Ma, X Liu, Y Luo, S Zhang… - Chemistry–An Asian …, 2019 - Wiley Online Library
It is an attractive and challenging topic to endow non‐noble metal catalysts with high efficiency via a nitrogen‐doping approach. In this study, a nitrogen‐doped carbon catalyst with high …
Number of citations: 16 onlinelibrary.wiley.com
W Luo, S Yan, X Xiao, H Jin - Chemistry of Natural Compounds, 2022 - Springer
Alsophila spinulosa (Wall. ex Hook.) RM Tryon is a species of tree fern that belongs to the family Cyatheaceae. It is distributed in the Sichuan, Yunnan, Guizhou, Fujian, and Guangdong …
Number of citations: 0 link.springer.com

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